molecular formula C10H20O B8254225 (-)-1,2-Epoxydecane CAS No. 81623-66-7

(-)-1,2-Epoxydecane

Cat. No. B8254225
CAS RN: 81623-66-7
M. Wt: 156.26 g/mol
InChI Key: AAMHBRRZYSORSH-JTQLQIEISA-N
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Description

(-)-1,2-Epoxydecane is a useful research compound. Its molecular formula is C10H20O and its molecular weight is 156.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality (-)-1,2-Epoxydecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (-)-1,2-Epoxydecane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photocatalytic Epoxidation

1,2-Epoxydecane can be produced from 1-decene using TiO2 photocatalysis under both UV and visible light. Notably, the use of hydrogen peroxide and rutile-form TiO2 powders significantly boosts the rate of epoxide formation, especially under visible light. This process holds potential for green chemistry applications due to its efficiency and the use of light as a reaction promoter (Ohno et al., 2001).

Atmospheric Non-Equilibrium Oxygen Plasma in Epoxidation

The epoxidation of 1-decene into 1,2-epoxydecane using atmospheric pressure glow plasma (APGP) showcases a catalyst-free method for the partial oxidation of organic compounds under atmospheric conditions. This method's efficiency and the absence of catalysts make it a promising avenue for industrial organic synthesis (Suga & Sekiguchi, 2006).

Copolymerization with CO2 and Anhydrides

The copolymerization of 1,2-epoxydecane with carbon dioxide (CO2) and various anhydrides forms polycarbonates and polyesters with significant potential for industrial applications. This process is enhanced by microwave-assisted polymerizations, highlighting a rapid and efficient synthesis route for high-quality polymers (Jin, Zeng, & Ullah, 2017).

Microwave Catalyzed Reactions with H-Dimethylphosphonate

1,2-Epoxydecane's reaction with H-dimethylphosphonate under microwave catalysis leads to various products through oxirane ring opening, deoxygenation, and hydrophosphorylation. This method's speed and diverse product formation illustrate its utility in organic synthesis and chemical modification (Munavalli et al., 2002).

Solvent-Free Aerobic Epoxidation

The solvent-free aerobic epoxidation of dec-1-ene to form 1,2-epoxydecane using gold nanoparticles on graphite introduces a green chemistry approach to epoxidation. The use of a radical initiator and the suppression of by-products through gold's catalytic action exemplify advancements in selective and sustainable chemical processes (Gupta et al., 2015).

properties

IUPAC Name

(2S)-2-octyloxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-10-9-11-10/h10H,2-9H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMHBRRZYSORSH-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@H]1CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-1,2-Epoxydecane

CAS RN

81623-66-7
Record name 1,2-Epoxydecane, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081623667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-EPOXYDECANE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72X24OXG6J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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